Nucleoside Q
Nucleoside Q
Brand Name:
Vulcanchem
CAS No.:
57072-36-3
VCID:
VC0110006
InChI:
InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1
SMILES:
C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O
Molecular Formula:
C17H23N5O7
Molecular Weight:
409.4 g/mol
Nucleoside Q
CAS No.: 57072-36-3
Reference Standards
VCID: VC0110006
Molecular Formula: C17H23N5O7
Molecular Weight: 409.4 g/mol
CAS No. | 57072-36-3 |
---|---|
Product Name | Nucleoside Q |
Molecular Formula | C17H23N5O7 |
Molecular Weight | 409.4 g/mol |
IUPAC Name | 2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1 |
Standard InChIKey | QQXQGKSPIMGUIZ-AEZJAUAXSA-N |
Isomeric SMILES | C1=C[C@@H]([C@@H]([C@H]1NCC2=CN(C3=C2C(=O)N=C(N3)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES | C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O |
Canonical SMILES | C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O |
Synonyms | 2-Amino-5-[[[(1S,4S,5R)-4,5-dihydroxy-2-cyclopenten-1-yl]amino]methyl]-3,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one; _x000B_7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine; _x000B_Q (nucleoside); Queuosine; |
PubChem Compound | 42119 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume